2-[4-(methoxymethyl)piperidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide; oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(methoxymethyl)piperidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide; oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperidine ring substituted with a methoxymethyl group, an acetamide linkage, and a thiadiazole ring, combined with oxalic acid. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(methoxymethyl)piperidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The starting material, 4-(methoxymethyl)piperidine, can be synthesized through the reaction of piperidine with formaldehyde and methanol under acidic conditions.
Acetamide Formation: The piperidine intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamide linkage.
Thiadiazole Ring Formation: The final step involves the reaction of the acetamide intermediate with 5-methyl-1,3,4-thiadiazole-2-amine under reflux conditions in a suitable solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(methoxymethyl)piperidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of formyl or carboxyl derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated thiadiazole derivatives.
Scientific Research Applications
2-[4-(methoxymethyl)piperidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-(methoxymethyl)piperidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of the target molecules. This can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(methoxymethyl)piperidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- **2-[4-(methoxymethyl)piperidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide; hydrochloride
- **2-[4-(methoxymethyl)piperidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide; sulfate
Uniqueness
The uniqueness of 2-[4-(methoxymethyl)piperidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability, solubility, or bioavailability, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C14H22N4O6S |
---|---|
Molecular Weight |
374.42 g/mol |
IUPAC Name |
2-[4-(methoxymethyl)piperidin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide;oxalic acid |
InChI |
InChI=1S/C12H20N4O2S.C2H2O4/c1-9-14-15-12(19-9)13-11(17)7-16-5-3-10(4-6-16)8-18-2;3-1(4)2(5)6/h10H,3-8H2,1-2H3,(H,13,15,17);(H,3,4)(H,5,6) |
InChI Key |
INXOWQBKKVLMCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2CCC(CC2)COC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.